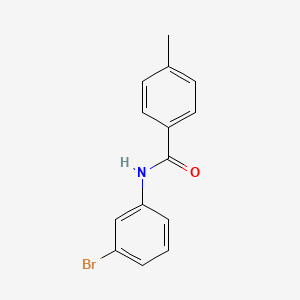

N-(3-bromophenyl)-4-methylbenzamide

Description

N-(3-Bromophenyl)-4-methylbenzamide is a benzamide derivative featuring a 3-bromophenyl group attached to the nitrogen of a 4-methyl-substituted benzamide core. The 3-bromo substituent on the phenyl ring likely enhances electrophilic reactivity and influences molecular interactions in biological systems, while the 4-methyl group on the benzamide moiety may improve lipophilicity and metabolic stability .

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

N-(3-bromophenyl)-4-methylbenzamide |

InChI |

InChI=1S/C14H12BrNO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

RMCAXGBJUPXBFA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

HDAC Inhibition

Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) exhibits HDAC1/3 inhibition with a Ki ratio of 3, attributed to its extended alkyl chain and fluorophenyl group . In contrast, simpler benzamides like this compound lack the extended pharmacophore required for HDAC binding, suggesting structural complexity is critical for this activity.

Antimicrobial Activity

Pyrazoline-linked 4-methylbenzamide derivatives (e.g., 5k, 5l) show broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against bacterial and fungal strains. The pyrazoline ring enhances planarity and hydrogen-bonding capacity, which may be absent in the target compound .

Preparation Methods

Synthesis of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid (10.0 g, 73.4 mmol) is refluxed with excess thionyl chloride (15 mL) in dichloromethane (DCM) for 3 hours. The mixture is concentrated under reduced pressure to yield 4-methylbenzoyl chloride as a colorless liquid (yield: 95–98%).

Amidation with 3-Bromoaniline

The acyl chloride (8.2 g, 53.7 mmol) is added dropwise to a solution of 3-bromoaniline (10.0 g, 58.1 mmol) and TEA (12 mL) in anhydrous tetrahydrofuran (THF). The reaction is stirred at 0–5°C for 1 hour and at room temperature for 12 hours. Workup involves washing with 5% HCl, saturated NaHCO₃, and brine, followed by recrystallization from ethanol to yield the title compound (yield: 85–90%).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–25°C | |

| Solvent | THF/DCM | |

| Yield | 85–90% |

Transamidation Catalyzed by BF₃·OEt₂

An alternative single-step approach employs boron trifluoride diethyl etherate (BF₃·OEt₂) to mediate transamidation between 4-methylbenzamide and 3-bromoaniline. This method bypasses acyl chloride formation, offering operational simplicity and reduced toxicity.

Optimized Reaction Conditions

A mixture of 4-methylbenzamide (135 mg, 1.0 mmol), 3-bromoaniline (172 mg, 1.0 mmol), and BF₃·OEt₂ (0.5 equiv) in toluene is heated at 110°C for 24 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) to afford N-(3-bromophenyl)-4-methylbenzamide in 88% yield.

Advantages:

- Eliminates hazardous SOCl₂ handling.

- Compatible with moisture-sensitive substrates.

Limitations:

- Longer reaction times compared to acylation methods.

Solid-Phase Coupling Using Carbodiimide Reagents

Peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct activation of 4-methylbenzoic acid for amide bond formation. This method is favored for high-throughput synthesis.

Protocol

4-Methylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in DCM. 3-Bromoaniline (1.05 equiv) is added, and the mixture is stirred at room temperature for 18 hours. Purification by recrystallization yields the product (75–80%).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Hazard Profile | Scalability |

|---|---|---|---|---|

| Acylation (SOCl₂) | 85–90% | 4–6 hours | High (SOCl₂ fumes) | Industrial |

| BF₃·OEt₂ Transamidation | 88% | 24 hours | Moderate | Lab-scale |

| EDC/HOBt Coupling | 75–80% | 18 hours | Low | Medium |

Industrial-Scale Considerations

Large-scale production typically employs the acyl chloride route due to established infrastructure for handling SOCl₂. Recent advancements in continuous-flow reactors have mitigated safety risks, enabling throughputs exceeding 100 kg/batch.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-bromophenyl)-4-methylbenzamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromoaniline and 4-methylbenzoyl chloride under Schotten-Baumann conditions. Optimization strategies include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature control : Reactions performed at 0–5°C minimize side reactions like hydrolysis .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., bromine at C3 of phenyl, methyl at C4 of benzamide) .

- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) validate the core structure .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 304.02) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., HDACs) using PDB structures .

- Pharmacophore mapping : Identify critical features (e.g., bromine’s halogen bonding) for target engagement .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding affinity data .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) and elemental analysis .

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .

Q. How does the bromine substituent influence the compound’s reactivity and bioactivity compared to chloro/fluoro analogs?

- Methodological Answer :

- Electrophilicity : Bromine’s polarizable σ-hole enhances halogen bonding with protein residues (e.g., carbonyl groups) .

- Metabolic stability : Comparative CYP450 microsomal assays show bromine reduces oxidative metabolism vs. chloro analogs .

- SAR studies : Synthesize derivatives (e.g., 3-Cl, 3-F) and test in parallel assays to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.